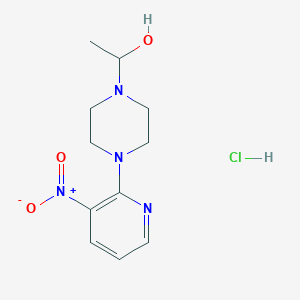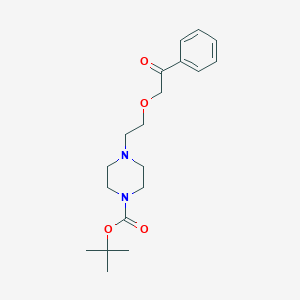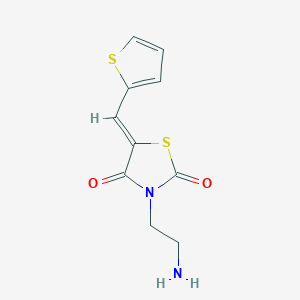![molecular formula C9H11N3 B12820474 N-Ethyl-1H-benzo[d]imidazol-1-amine](/img/structure/B12820474.png)
N-Ethyl-1H-benzo[d]imidazol-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Ethyl-1H-benzo[d]imidazol-1-amine is a heterocyclic organic compound that features a benzimidazole core with an ethyl group attached to the nitrogen atom. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the ethyl group can influence the compound’s reactivity and interaction with biological targets.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
-
Classical Synthesis: : One common method to synthesize N-Ethyl-1H-benzo[d]imidazol-1-amine involves the reaction of o-phenylenediamine with ethyl isocyanate. The reaction typically occurs under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or chromatography.
-
Alternative Synthesis: : Another method involves the cyclization of N-ethyl-o-phenylenediamine with formic acid or formamide. This reaction can be carried out under acidic conditions, often using a catalyst like hydrochloric acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to more efficient production.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : N-Ethyl-1H-benzo[d]imidazol-1-amine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of N-ethyl-1H-benzo[d]imidazol-2-one.
-
Reduction: : Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can reduce any nitro or carbonyl groups present in the compound.
-
Substitution: : The compound can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles such as halides or amines under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products Formed
Oxidation: N-ethyl-1H-benzo[d]imidazol-2-one.
Reduction: Various reduced derivatives depending on the starting material.
Substitution: Substituted benzimidazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
N-Ethyl-1H-benzo[d]imidazol-1-amine is used as a building block in organic synthesis. Its derivatives are valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Benzimidazole derivatives are known to inhibit various enzymes, making them useful in studying enzyme mechanisms and developing new drugs.
Medicine
This compound and its derivatives have shown promise in medicinal chemistry. They exhibit a range of biological activities, including antimicrobial, antiviral, and anticancer properties. These compounds are being investigated for their potential use in treating infections and cancer.
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its chemical properties make it suitable for use in various manufacturing processes.
Mecanismo De Acción
The mechanism by which N-Ethyl-1H-benzo[d]imidazol-1-amine exerts its effects involves interaction with specific molecular targets. The benzimidazole core can bind to enzyme active sites, inhibiting their activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for binding to the enzyme.
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole: The parent compound without the ethyl group.
N-Methyl-1H-benzo[d]imidazol-1-amine: A similar compound with a methyl group instead of an ethyl group.
2-Substituted Benzimidazoles: Compounds with various substituents at the 2-position of the benzimidazole ring.
Uniqueness
N-Ethyl-1H-benzo[d]imidazol-1-amine is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This modification can enhance its ability to interact with specific molecular targets, making it a valuable compound in both research and industrial applications.
Propiedades
Fórmula molecular |
C9H11N3 |
|---|---|
Peso molecular |
161.20 g/mol |
Nombre IUPAC |
N-ethylbenzimidazol-1-amine |
InChI |
InChI=1S/C9H11N3/c1-2-11-12-7-10-8-5-3-4-6-9(8)12/h3-7,11H,2H2,1H3 |
Clave InChI |
XBLWJHPIRMEGQS-UHFFFAOYSA-N |
SMILES canónico |
CCNN1C=NC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Hydrazinyl-6-isopropylthieno[2,3-d]pyrimidine](/img/structure/B12820391.png)


![[6-(Morpholin-4-yl)pyridin-3-yl]methanamine hydrochloride](/img/structure/B12820423.png)

![3-[(Cyclobutylamino)methyl]quinolin-2-ol](/img/structure/B12820456.png)
![Tert-butyl 2-[6-[2-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]ethenyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B12820457.png)




![methyl N-[(1R)-2-[(4S)-2-[17-[2-[(2S,5S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-5-methylpyrrolidin-2-yl]-1H-imidazol-5-yl]-21-oxa-5,7-diazapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),2,4(8),5,9,11,14(19),15,17-nonaen-6-yl]-4-(methoxymethyl)pyrrolidin-1-yl]-2-oxo-1-phenylethyl]carbamate](/img/structure/B12820489.png)


